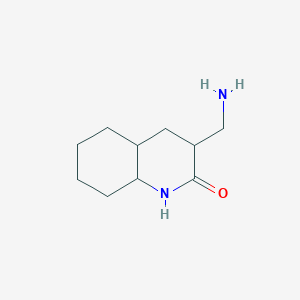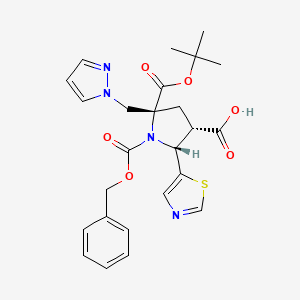
1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure, which includes multiple functional groups, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-pyrrolidinetricarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of carboxylic acid groups via oxidation or carboxylation reactions.
Step 3: Functionalization with pyrazole and thiazole groups using nucleophilic substitution or coupling reactions.
Step 4: Esterification to introduce the tert-butyl and benzyl ester groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-pyrrolidinetricarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological activity: Investigation of potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Exploration of therapeutic potential in treating various diseases.
Industry
Material science: Use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,4-pyrrolidinetricarboxylic acid derivatives depends on their specific application. For example:
Biological activity: Interaction with specific molecular targets such as enzymes or receptors.
Catalysis: Coordination with metal centers to facilitate chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-tricarboxylic acid derivatives: Similar structure but different functional groups.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Thiazole derivatives: Compounds containing the thiazole ring.
Uniqueness
The uniqueness of 1,2,4-pyrrolidinetricarboxylic acid, 2-(1H-pyrazol-1-ylmethyl)-5-(5-thiazolyl)-, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,4S,5R)- lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C25H28N4O6S |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-5-(pyrazol-1-ylmethyl)-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C25H28N4O6S/c1-24(2,3)35-22(32)25(15-28-11-7-10-27-28)12-18(21(30)31)20(19-13-26-16-36-19)29(25)23(33)34-14-17-8-5-4-6-9-17/h4-11,13,16,18,20H,12,14-15H2,1-3H3,(H,30,31)/t18-,20+,25+/m0/s1 |
InChI-Schlüssel |
ZQKYAXPZIZMLGM-DMJCMNNJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)
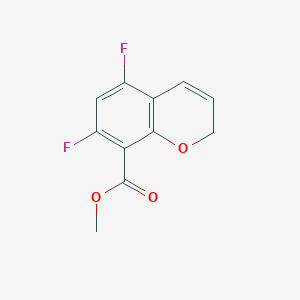
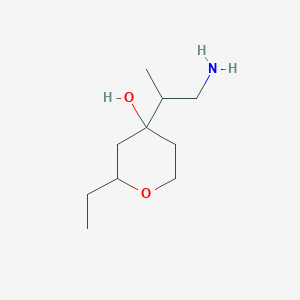
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B13169098.png)


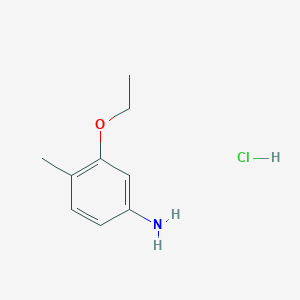
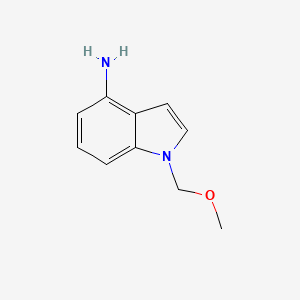
![(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)
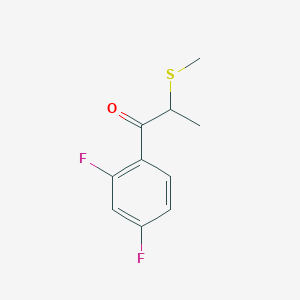
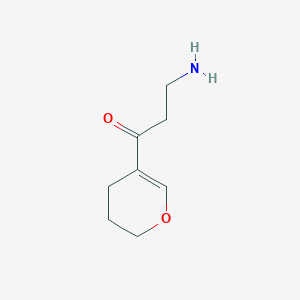
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
